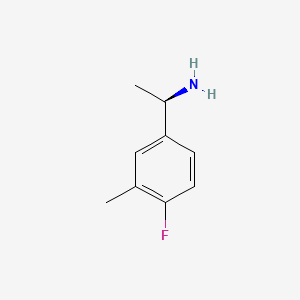
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound features a chiral center, making it optically active. The presence of a fluorine atom and a methyl group on the phenyl ring can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process using an amine source like ammonia or methylamine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing catalytic hydrogenation for the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors for the amination step to enhance efficiency and yield.
Enzymatic Resolution: Employing enzymes for the chiral resolution to achieve high enantiomeric purity.
化学反应分析
Types of Reactions
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine
Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry
The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
相似化合物的比较
Similar Compounds
- (1R)-1-(4-fluorophenyl)ethan-1-amine
- (1R)-1-(3-methylphenyl)ethan-1-amine
- (1R)-1-(4-chloro-3-methylphenyl)ethan-1-amine
Uniqueness
(1R)-1-(4-fluoro-3-methylphenyl)ethan-1-amine is unique due to the combined presence of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H12FN |
|---|---|
分子量 |
153.20 g/mol |
IUPAC 名称 |
(1R)-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI 键 |
JBEYNOQDGHMKQW-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](C)N)F |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


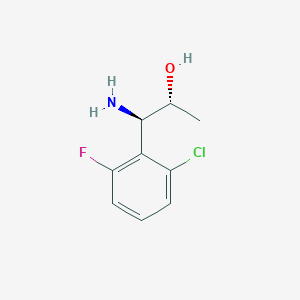

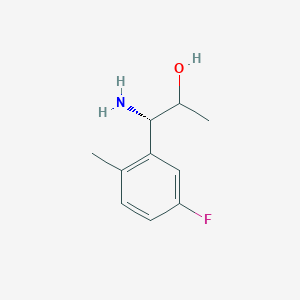

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)


![1-[2-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13049916.png)
![(1S)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13049924.png)
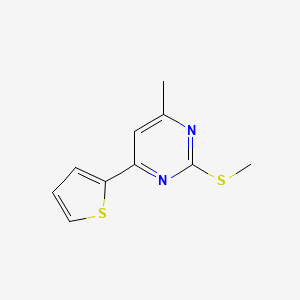
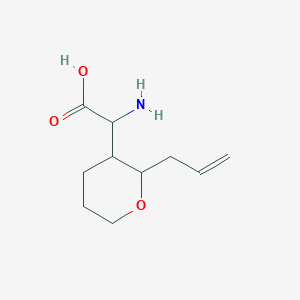
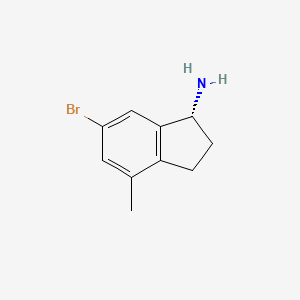
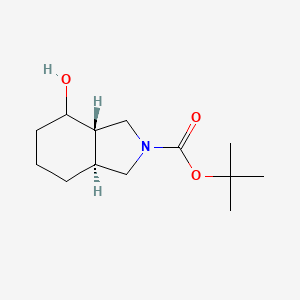
![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)
